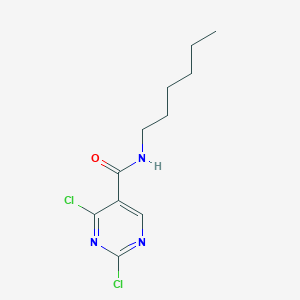

2,4-Dichloro-N-hexylpyrimidine-5-carboxamide

Description

2,4-Dichloro-N-hexylpyrimidine-5-carboxamide is a pyrimidine derivative featuring a dichlorinated aromatic ring (Cl at positions 2 and 4) and a hexyl carboxamide group at position 4. The hexyl chain enhances lipophilicity, which may improve membrane permeability compared to shorter alkyl or aromatic substituents .

Properties

CAS No. |

54127-86-5 |

|---|---|

Molecular Formula |

C11H15Cl2N3O |

Molecular Weight |

276.16 g/mol |

IUPAC Name |

2,4-dichloro-N-hexylpyrimidine-5-carboxamide |

InChI |

InChI=1S/C11H15Cl2N3O/c1-2-3-4-5-6-14-10(17)8-7-15-11(13)16-9(8)12/h7H,2-6H2,1H3,(H,14,17) |

InChI Key |

OKWFHERIVLDUTP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)C1=CN=C(N=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-hexylpyrimidine-5-carboxamide typically involves the chlorination of pyrimidine derivatives followed by the introduction of the hexyl group and the carboxamide group. One common method involves the reaction of 2,4-dichloropyrimidine with hexylamine under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of 2,4-Dichloro-N-hexylpyrimidine-5-carboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-hexylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include substituted pyrimidines with various functional groups.

Oxidation and Reduction Reactions: Products include oxides and amines.

Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

2,4-Dichloro-N-hexylpyrimidine-5-carboxamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other pyrimidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-hexylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The table below highlights key structural differences between 2,4-Dichloro-N-hexylpyrimidine-5-carboxamide and related compounds:

*Calculated based on molecular formula.

Key Observations:

- Chlorine Substitution : The target compound’s dichloro configuration at positions 2 and 4 contrasts with analogs like and , which feature single chlorine atoms. This may enhance electrophilicity and reactivity in nucleophilic aromatic substitution reactions.

- Heterocyclic Modifications: Compounds like and incorporate thiadiazole or thienopyrimidine moieties, which are absent in the target compound. These groups often enhance binding affinity to biological targets like ion channels .

Physicochemical Properties

Biological Activity

2,4-Dichloro-N-hexylpyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibition effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives, characterized by a pyrimidine ring substituted with a hexyl group and two chlorine atoms. Its structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, research on related compounds has shown promising results against various cancer cell lines.

Case Study: Anticancer Effects on Human Cell Lines

A study focused on the structure-activity relationship (SAR) of pyrimidine derivatives demonstrated that compounds similar to 2,4-Dichloro-N-hexylpyrimidine-5-carboxamide exhibited notable cytotoxicity against cervical HeLa and gastric adenocarcinoma AGS cells. The IC50 values ranged from 0.89 to 9.63 µg/mL across different derivatives, indicating strong potential for therapeutic applications in cancer treatment .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 5 | AGS | 0.89 | Induces apoptosis via caspase activation |

| 6 | HeLa | 4.50 | Cell cycle arrest in subG0 phase |

| 7 | HL-60 | 9.63 | Mitochondrial membrane depolarization |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of studies on similar chlorinated pyrimidines reported significant antibacterial and antifungal activities.

Case Study: Antimicrobial Screening

In a comprehensive screening of various derivatives, compounds structurally related to 2,4-Dichloro-N-hexylpyrimidine-5-carboxamide showed effective inhibition against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong bactericidal activity .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 10a | Staphylococcus aureus | <100 |

| 10d | Escherichia coli | <50 |

| 11g | Pseudomonas aeruginosa | <200 |

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Specifically, the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) has been explored.

Research Findings: NAPE-PLD Inhibition

Studies have shown that certain pyrimidine derivatives can inhibit NAPE-PLD activity effectively, which is crucial for regulating bioactive lipid mediators in the brain . The SAR analysis revealed that modifications in the side chains significantly impact inhibitory potency.

Table 3: Inhibition Potency Against NAPE-PLD

| Compound | IC50 (µM) |

|---|---|

| LEI-401 | 72 |

| Pyrimidine A | 100 |

| Pyrimidine B | 150 |

Q & A

Basic Research Questions

Q. What are standard synthesis protocols for 2,4-dichloro-N-hexylpyrimidine-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrimidine carboxamides typically involves condensation of substituted pyrimidine carbonyl chlorides with alkylamines. For example, dihydropyrimidinone derivatives (DHPMs) are synthesized via refluxing with hydroxylamine hydrochloride in alkaline conditions, achieving >80% yields under optimized parameters (reflux time: 4–6 hr, NaOH as base) . For 2,4-dichloro derivatives, chlorination steps using POCl₃ or SOCl₂ are critical; excess reagents may lead to over-chlorination, requiring careful stoichiometric control .

Q. Which analytical techniques are most reliable for characterizing 2,4-dichloro-N-hexylpyrimidine-5-carboxamide?

- Methodological Answer : Structural confirmation requires a combination of:

- FT-IR : To identify key functional groups (e.g., C=O at ~1675 cm⁻¹, N-H stretching at ~3390 cm⁻¹) .

- ¹H/¹³C NMR : For substituent positioning (e.g., hexyl chain protons at δ 1.2–1.6 ppm, aromatic pyrimidine protons at δ 7.0–8.5 ppm) .

- Mass spectrometry (ESI-MS) : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 281 for DHPM derivatives) .

Q. How is preliminary antimicrobial activity screening conducted for this compound?

- Methodological Answer : Follow CLSI guidelines using:

- Agar diffusion/Kirby-Bauer assay for bacterial strains (e.g., S. aureus, E. coli) and fungal species (e.g., C. albicans).

- MIC/MBC determination : Serial dilution in broth (e.g., 1–256 µg/mL). DHPM derivatives with 4-chlorophenyl substituents showed MICs of 8–32 µg/mL against Gram-positive bacteria .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., weak activity against Gram-negative bacteria vs. potent antifungal effects ) may arise from substituent variations. Systematic SAR studies should:

- Vary substituents : Replace the hexyl chain with polar groups (e.g., morpholine) to enhance solubility and membrane penetration.

- Optimize halogen positioning : Compare 2,4-dichloro vs. 5-fluoro analogs (e.g., 5-fluoro derivatives in showed improved bioactivity due to electronegativity effects) .

Q. What computational strategies predict binding interactions of this compound with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations to model interactions with enzymes (e.g., thymidine phosphorylase ). Focus on:

- Halogen bonding : Chlorine atoms at positions 2 and 4 may interact with catalytic residues (e.g., His116 in E. coli DHFR).

- Hydrophobic tail alignment : The hexyl group could occupy lipophilic pockets in receptor binding sites .

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Methodological Answer : Byproduct analysis via HPLC-MS or TLC is essential. Key optimizations include:

- Temperature control : Lower temperatures (60–70°C) reduce side reactions like over-chlorination .

- Catalyst selection : Use Pd/C or DBU to enhance regioselectivity in coupling reactions .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. What experimental approaches validate mechanistic hypotheses for observed cytotoxicity in cancer cell lines?

- Methodological Answer : Combine flow cytometry (apoptosis/necrosis assays) and Western blotting (e.g., caspase-3 activation). For example:

- Mitochondrial membrane potential (ΔΨm) assays : Use JC-1 dye to assess if cytotoxicity is apoptosis-driven.

- ROS detection : Probe oxidative stress via DCFH-DA staining .

Data Contradiction Analysis

Q. Why do some studies report high thermal stability for this compound while others note degradation?

- Methodological Answer : Stability discrepancies may stem from:

- Storage conditions : Long-term storage at -20°C preserves integrity, while exposure to moisture accelerates hydrolysis of the carboxamide group .

- Analytical methods : TGA vs. DSC may yield conflicting data; use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Solubility is highly substituent-dependent. For the hexyl derivative:

- LogP calculation : Predict using ChemDraw (estimated LogP ~3.5), indicating preferential solubility in DCM or ethyl acetate.

- Experimental validation : Conduct shake-flask assays in buffered solutions (pH 1–10) to map pH-dependent solubility .

Methodological Tables

Table 1 : Key Synthetic Parameters for Pyrimidine Carboxamides

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | POCl₃, reflux, 4 hr | 85–90 | |

| Amide Coupling | HATU, DIPEA, DMF, RT, 12 hr | 70–75 | |

| Purification | Column chromatography (SiO₂, EtOAc) | 95+ |

Table 2 : Antimicrobial Activity of Selected Derivatives

| Compound | MIC (µg/mL) S. aureus | MIC (µg/mL) C. albicans | Reference |

|---|---|---|---|

| 2,4-Dichloro derivative | 16 | 64 | |

| 5-Fluoro analog | 8 | 32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.